molecular formula C10H8ClN3O B1511085 (5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol CAS No. 1346809-26-4

(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol

Cat. No. B1511085
CAS RN: 1346809-26-4
M. Wt: 221.64 g/mol
InChI Key: CHSLNEBIJHYJBM-UHFFFAOYSA-N
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Description

“(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol” is a chemical compound with the molecular formula C10H8ClN3O and a molecular weight of 221.64 . It is used in various industrial and scientific research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new class of pyridazine-based metal complexes were synthesized from the condensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde . The complexes were prepared in a 1:1 and 1:2 molar ratio with the ligand and metal ions of iron, nickel, and copper in an ethanolic medium .


Molecular Structure Analysis

The molecular structure of “(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol” involves a pyridine ring attached to a pyridazine ring via a methanol group . The spectroscopic evidence suggests that the ligands behave as a tridentate ligand through the nitrogen atom of pyridine-2-acetaldehyde, nitrogen atoms of the azomethine group, and the pyridazine ring .

Safety and Hazards

The safety data sheet of a similar compound, “(5,6-Dichloropyridin-3-yl)methanol”, indicates that it causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

[5-(6-chloropyridazin-3-yl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c11-10-2-1-9(13-14-10)8-3-7(6-15)4-12-5-8/h1-5,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSLNEBIJHYJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=CN=CC(=C2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744406
Record name [5-(6-Chloropyridazin-3-yl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(6-Chloropyridazin-3-yl)pyridin-3-yl)methanol

CAS RN

1346809-26-4
Record name 3-Pyridinemethanol, 5-(6-chloro-3-pyridazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346809-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(6-Chloropyridazin-3-yl)pyridin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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